C9L2Gug8W2
Description
C9L2Gug8W2 is an organochlorine compound with the molecular formula C₈H₉ClO₂ and molecular weight 172.61 g/mol . Key properties include:
- Lipophilicity: LogP (octanol-water partition coefficient) = 2.3, indicating moderate lipid solubility.
- Solubility: Highly soluble in dichloromethane (>100 mg/mL) and sparingly soluble in water (<1 mg/mL).
Synthesis: Produced via oxidation using manganese dioxide (MnO₂) or manganese tetroxide (Mn₃O₄) in dichloromethane or benzene under reflux (yield: 85–92%) . Applications include intermediate use in pharmaceutical synthesis and organic catalysis.
Properties
CAS No. |
6880-50-8 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,10S,12R,13E,14R,16S,17S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17-,19+,20+,21+/m0/s1 |
InChI Key |
BERYBAUEDCRDKM-FKFYEQBHSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H]([C@H]2[C@H]6OC(=O)C)N3[C@@H]1O |
Canonical SMILES |
CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vomilenine is primarily synthesized through enzymatic biosynthesis. This enzyme is strictly dependent on NADPH and O2 and can be inhibited by typical cytochrome P450 inhibitors such as cytochrome c, ketoconazole, and carbon monoxide . The optimal conditions for this reaction include a pH of 8.3 and a temperature of 40°C .
Industrial Production Methods
Industrial production of Vomilenine involves the use of plant cell cultures, particularly from Rauwolfia serpentina . Microsomal preparations from these cell cultures catalyze the hydroxylation of vinorine, leading to the formation of Vomilenine . The enzyme activity is optimal at day 4 after inoculation of the cell cultures in AP I medium .
Chemical Reactions Analysis
Types of Reactions
Vomilenine undergoes several types of chemical reactions, including:
Oxidation: Vomilenine can be oxidized to form various derivatives.
Substitution: Vomilenine can undergo substitution reactions to form different alkaloid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: The reduction of Vomilenine is catalyzed by Vomilenine reductase in the presence of NADPH.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
1,2-Dihydrovomilenine: Formed through the reduction of Vomilenine.
Raucaffricine: Formed through glycosylation of Vomilenine by vomilenine glucosyltransferase.
Scientific Research Applications
Vomilenine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex alkaloids.
Biology: Studied for its role in the biosynthesis of ajmaline and other alkaloids.
Industry: Utilized in the production of pharmacologically active compounds through biotechnological methods.
Mechanism of Action
Vomilenine exerts its effects through its role as an intermediate in the biosynthesis of ajmaline. The key enzymes involved in its mechanism of action include vinorine hydroxylase and Vomilenine reductase . These enzymes catalyze the hydroxylation and reduction of Vomilenine, respectively, leading to the formation of ajmaline and other derivatives .
Comparison with Similar Compounds
Structural Analysis :
- This compound contains an ester group (-O₂C-) absent in the other compounds, enhancing its polarity and reducing lipid solubility compared to CAS 6781-98-2 (LogP = 3.1) .
- 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene has three chloride groups, increasing its molecular weight and lipophilicity (LogP = 3.8), but reducing bioavailability .
Research Findings and Limitations
- This compound ’s ester group improves aqueous reactivity but limits thermal stability compared to purely chlorinated analogs .
- CAS 6781-98-2 ’s simpler structure reduces synthetic complexity but offers fewer functionalization pathways .
- Toxicity Data: None provided in the evidence, highlighting a critical research gap.
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